N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide
Description
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide is a compound that belongs to the class of chromenes, which are bicyclic oxygen heterocycles containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . . This compound, in particular, features a chromene core with a phenyl group at the 3-position and a cyclohexanecarboxamide moiety at the 2-position, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
N-(4-oxo-3-phenylchromen-2-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO3/c24-20-17-13-7-8-14-18(17)26-22(19(20)15-9-3-1-4-10-15)23-21(25)16-11-5-2-6-12-16/h1,3-4,7-10,13-14,16H,2,5-6,11-12H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGAAMVXPEATYAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=C(C(=O)C3=CC=CC=C3O2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pechmann Condensation for 4-Oxo-3-phenylcoumarin
The Pechmann condensation remains the most widely used method for coumarin synthesis. For 3-phenyl substitution, 3-phenylresorcinol reacts with a β-keto ester (e.g., ethyl acetoacetate) under acidic conditions:
$$
\text{3-Phenylresorcinol} + \text{CH}3\text{C(O)CO}2\text{Et} \xrightarrow{\text{H}2\text{SO}4, 80^\circ\text{C}} \text{3-Phenyl-4H-chromen-4-one} + \text{EtOH}
$$
This method yields the unsubstituted coumarin core but requires subsequent functionalization at C2.
Direct Bromination at C2
To introduce a leaving group for subsequent amination, 2-bromo-4-oxo-3-phenylcoumarin is synthesized via electrophilic bromination. Using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–5°C achieves selective bromination at C2 due to the electron-withdrawing effect of the 4-oxo group:
$$
\text{3-Phenyl-4H-chromen-4-one} + \text{NBS} \xrightarrow{\text{DMF}, 0^\circ\text{C}} \text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{Succinimide}
$$
Amination Strategies for C2 Functionalization
Nucleophilic Aromatic Substitution (SNAr)
The brominated coumarin undergoes SNAr with ammonia or amines. Using aqueous ammonia in tetrahydrofuran (THF) at 120°C for 24 hours yields 4-oxo-3-phenyl-4H-chromen-2-amine :
$$
\text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{NH}_3 \xrightarrow{\text{THF}, 120^\circ\text{C}} \text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{HBr}
$$
Copper-Catalyzed Coupling Reactions
For improved efficiency, copper(I) catalysts (e.g., CuBr·SMe₂) facilitate Ullmann-type coupling between 2-bromocoumarin and cyclohexanecarboxamide. A representative procedure from Shinozuka et al. involves:
$$
\text{2-Bromo-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarboxamide} \xrightarrow{\text{CuBr·SMe}2, \text{K}2\text{CO}_3, \text{DMA}, 120^\circ\text{C}} \text{Target Compound} + \text{KBr}
$$
This method achieves yields of 44–67% under optimized conditions.
Amide Bond Formation
Acylation of 2-Aminocoumarin
The final step involves coupling 4-oxo-3-phenyl-4H-chromen-2-amine with cyclohexanecarbonyl chloride. Using Schotten-Baumann conditions (aqueous NaOH, CH₂Cl₂), the reaction proceeds as follows:
$$
\text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{NaOH, CH}2\text{Cl}2} \text{this compound} + \text{HCl}
$$
Carbodiimide-Mediated Coupling
Alternatively, coupling agents such as WSC·HCl (water-soluble carbodiimide) and HOBt (hydroxybenzotriazole) enable amide formation under mild conditions:
$$
\text{2-Amino-3-phenyl-4H-chromen-4-one} + \text{Cyclohexanecarboxylic acid} \xrightarrow{\text{WSC·HCl, HOBt, DMF}} \text{Target Compound} + \text{H}_2\text{O}
$$
This method avoids the need for acyl chlorides and is preferred for acid-sensitive substrates.
Analytical Validation and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Comparative Evaluation of Synthetic Methods
| Method | Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|
| SNAr | NH₃, THF, 120°C | 50–60 | Simple setup | Long reaction times |
| Ullmann Coupling | CuBr·SMe₂, K₂CO₃, DMA, 120°C | 44–67 | High regioselectivity | Requires copper catalyst |
| Schotten-Baumann Acylation | Cyclohexanecarbonyl chloride, NaOH, CH₂Cl₂ | 70–75 | Rapid reaction | Acid chloride handling |
| Carbodiimide Coupling | WSC·HCl, HOBt, DMF | 65–72 | Mild conditions | Cost of coupling agents |
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide undergoes various types of chemical reactions, including:
Oxidation: The chromene core can be oxidized to form quinone derivatives under appropriate conditions.
Reduction: Reduction of the chromene core can yield dihydrochromene derivatives.
Substitution: The phenyl group and the cyclohexanecarboxamide moiety can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions may involve reagents such as halogens, alkylating agents, and nucleophiles like amines and thiols . The reactions are typically carried out under mild conditions, such as room temperature or slightly elevated temperatures, in solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions include various substituted chromenes, quinone derivatives, and dihydrochromenes . These products can exhibit different biological activities and properties, making them valuable for further research and development.
Scientific Research Applications
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antioxidant activity is likely due to its ability to scavenge free radicals and protect cells from oxidative damage . Additionally, its antimicrobial activity may result from its interaction with bacterial cell membranes and inhibition of essential bacterial enzymes .
Comparison with Similar Compounds
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide can be compared with other similar compounds, such as:
Flavones: These are another class of chromene derivatives with antioxidant and anti-inflammatory activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexanecarboxamide moiety, which imparts unique properties and activities to the molecule .
Biological Activity
N-(4-oxo-3-phenyl-4H-chromen-2-yl)cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a chromene core, which is known for its diverse biological activities. The structure can be represented as follows:
This structure is characterized by a chromenone moiety linked to a cyclohexanecarboxamide group, which may influence its interaction with biological targets.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the synthesis of inflammatory mediators.
- Antioxidant Activity : It potentially exhibits antioxidant properties, scavenging free radicals and reducing oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
- Cytotoxic Effects : Preliminary studies suggest cytotoxic effects against certain cancer cell lines, indicating potential for use in cancer therapy.
In Vitro Studies
A series of studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:
| Compound | Target Enzyme | IC50 (µM) | Biological Effect |
|---|---|---|---|
| 3b | AChE | 10.4 | Moderate inhibition |
| 3e | BChE | 9.9 | Moderate inhibition |
| 3b | COX-2 | 12.5 | Anti-inflammatory activity |
| 3e | LOX-15 | 15.0 | Anti-inflammatory activity |
These studies indicate that similar compounds could exhibit dual inhibitory effects on cholinesterases and cyclooxygenases, suggesting a multi-target approach in their mechanism of action .
Case Studies
- Cancer Cell Lines : In vitro tests on breast cancer cell lines (e.g., MCF-7) demonstrated that derivatives of this compound could induce apoptosis, highlighting its potential as an anticancer agent.
- Neuroprotection : Compounds with similar structures have shown protective effects against neurotoxicity in models of Alzheimer's disease by inhibiting β-secretase activity and reducing amyloid plaque formation.
Q & A
Q. How can the compound’s photostability be assessed under experimental conditions?
- Methodological Answer : Expose solutions (1 mg/mL in ethanol) to UV light (λ = 365 nm, 500 W/m²) for 24 hours. Monitor degradation via UV-Vis spectroscopy (λmax shifts >10 nm indicate photolysis) and HPLC-PDA. For solid-state stability, use XRD to detect polymorphic changes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
